![molecular formula C26H20ClN5O3 B2835967 3-氯-N-[4-({4-[3-(4-甲氧基苯基)-1,2,4-噁二唑-5-基]-1H-咪唑-1-基}甲基)苯基]苯甲酰胺 CAS No. 1111016-67-1](/img/structure/B2835967.png)
3-氯-N-[4-({4-[3-(4-甲氧基苯基)-1,2,4-噁二唑-5-基]-1H-咪唑-1-基}甲基)苯基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide” is a complex organic molecule. While there is limited information available specifically for this compound, it shares some similarities with 4-Chloro-N-(4-Methoxyphenyl)benzamide, which is a COX-1 inhibitor analgesic .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of various precursors . The significant activity of these compounds may be attributed to the presence of electron-withdrawing chlorine and electron-donating hydroxyl and methoxy substitution in the phenyl rings .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. It is related to other compounds such as 4-Chloro-N-(4-Methoxyphenyl)benzamide and 3-((4-chloro-N-(2-methoxyethyl)benzamido) .Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions. For example, benzyl esters can be removed by hydrogenolysis .科学研究应用
抗癌活性
1,2,4-恶二唑衍生物已被合成并评估其抗癌特性。例如,具有苯并咪唑骨架和 1,3,4-恶二唑衍生物的化合物已显示出针对各种癌细胞系(如乳腺癌、肺癌、结肠癌和卵巢癌)的有希望的抗癌活性 (Ravinaik 等人,2021 年)。这表明,鉴于该化合物与这些活性化合物在结构上的相似性,它也可能在抗癌研究中具有潜力。
抗菌和抗分枝杆菌活性
具有 1,2,4-恶二唑环的化合物表现出显着的抗菌和抗分枝杆菌活性。Rai 等人 (2009) 的一项研究提出了新型的恶二唑衍生物,这些衍生物对包括枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌和肺炎克雷伯菌在内的各种菌株表现出相当大的抗菌活性 (Rai 等人,2009 年)。此外,还合成了含有 1,3,4-恶二唑部分的新酰胺衍生物,并筛选了其抗结核活性,证明了对结核分枝杆菌的显着疗效 (Nayak 等人,2016 年)。这些发现表明该化合物在开发抗菌和抗分枝杆菌剂方面的潜在应用。
抗糖尿病和抗炎活性
1,2,4-恶二唑的衍生物已被探索其抗糖尿病和抗炎作用。例如,合成了一系列含有 1,3,4-恶二唑部分的二氢嘧啶衍生物,并评估了其体外抗糖尿病活性,在 α-淀粉酶抑制试验中显示出有希望的结果 (Lalpara 等人,2021 年)。此外,具有 1,3,4-恶二唑衍生物的化合物已显示出显着的抗炎活性,表明它们在开发新的抗炎药中的应用 (Puttaswamy 等人,2018 年)。
属性
IUPAC Name |
3-chloro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O3/c1-34-22-11-7-18(8-12-22)24-30-26(35-31-24)23-15-32(16-28-23)14-17-5-9-21(10-6-17)29-25(33)19-3-2-4-20(27)13-19/h2-13,15-16H,14H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVIQKGENGXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。